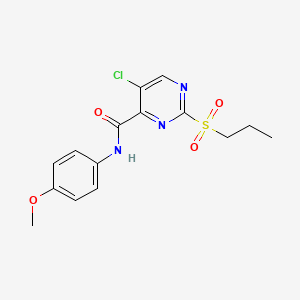![molecular formula C19H19N3O2S B4245995 2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-N-phenylpropanamide](/img/structure/B4245995.png)
2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-N-phenylpropanamide
Übersicht
Beschreibung
2-(4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylpropanamide is a complex organic compound belonging to the class of thienopyrimidines These compounds are characterized by a thiophene ring fused to a pyrimidine ring, which is further substituted with various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylpropanamide typically involves multiple steps. One common route starts with the preparation of the benzothieno[2,3-d]pyrimidine core. This can be achieved through the cyclization of appropriate precursors under specific conditions. For instance, the oxidative cyclization of benzothieno[2,3-d]pyrimidine hydrazones can be catalyzed by lithium iodide or sodium carbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylpropanamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, such as triazolopyrimidines.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Various substitution reactions can introduce different substituents to the benzothieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: Lithium iodide or sodium carbonate are commonly used as catalysts for oxidative cyclization.
Reduction: Catalytic hydrogenation over palladium on carbon (Pd/C) is a typical method for reduction reactions.
Substitution: Substitution reactions often involve the use of halogenated precursors and appropriate nucleophiles under controlled conditions.
Major Products
The major products formed from these reactions include various triazolopyrimidine derivatives, which have shown potential in medicinal applications .
Wissenschaftliche Forschungsanwendungen
2-(4-oxo-5,6,7,8-tetrahydro1
Wirkmechanismus
The mechanism of action of 2-(4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the trafficking of Shiga toxin in mammalian cells by disrupting membrane trafficking . This action is likely mediated through its interaction with cellular proteins involved in vesicular transport.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one
- 2-methyl-4-oxo-N-[(E)-phenylmethylidene]-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine-3(4H)-carbothioamide
Uniqueness
What sets 2-(4-oxo-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-3(4H)-yl)-N-phenylpropanamide apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to inhibit Shiga toxin trafficking and its potential as a therapeutic agent in various medical applications highlight its significance in scientific research .
Eigenschaften
IUPAC Name |
2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-12(17(23)21-13-7-3-2-4-8-13)22-11-20-18-16(19(22)24)14-9-5-6-10-15(14)25-18/h2-4,7-8,11-12H,5-6,9-10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEQIFGUXLALQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)N2C=NC3=C(C2=O)C4=C(S3)CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{3-[(3-phenylpropanoyl)amino]phenyl}butanamide](/img/structure/B4245937.png)

![N-(3-{[(2-chlorobenzyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4245944.png)
![N-[4-(allyloxy)phenyl]-2-fluorobenzamide](/img/structure/B4245949.png)
![N-[4-(allyloxy)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B4245957.png)
![2-(3,5-dimethylphenoxy)-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4245963.png)
![N-{4-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}PROPANAMIDE](/img/structure/B4245967.png)

![4-bromo-N-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4245976.png)
![N-[3,5-dimethyl-1-[(3-methylphenyl)methyl]pyrazol-4-yl]-3-methoxybenzamide](/img/structure/B4245993.png)
![N-[2-(3-chloro-2-methylanilino)-2-oxoethyl]-5-methylfuran-2-carboxamide](/img/structure/B4245994.png)

